molecular formula C11H14ClNO2 B2803923 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride CAS No. 1065066-63-8

2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride

Cat. No.: B2803923
CAS No.: 1065066-63-8
M. Wt: 227.69
InChI Key: VGQMQYBEZDGNSS-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Petasis Reaction and Pomeranz–Fritsch Cyclization: A combination of these two methods can be used to synthesize derivatives of isoquinoline, including 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid.

  • Suzuki–Miyaura Cross-Coupling: This method involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds, which can be applied in the synthesis of isoquinoline derivatives.

Industrial Production Methods: The industrial production of isoquinoline derivatives typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are often carried out in specialized chemical reactors under controlled temperature and pressure conditions.

Types of Reactions:

  • Oxidation: Isoquinoline derivatives can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert isoquinoline derivatives to their reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the isoquinoline ring with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Oxidized isoquinoline derivatives, such as quinones.

  • Reduction: Reduced isoquinoline derivatives, such as tetrahydroisoquinolines.

  • Substitution: Substituted isoquinoline derivatives with different functional groups.

Scientific Research Applications

2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: Utilized in the development of new pharmaceuticals and other chemical products.

Future Directions

The future directions in the research and development of “2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride” and similar compounds involve the development of new methods for efficient synthesis . There is also a growing interest in the synthesis of optically active substituted 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives .

Mechanism of Action

The mechanism by which 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme inhibition or activation, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

  • Isoquinoline: The parent compound of 2-Methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride.

  • Quinoline: Structurally similar to isoquinoline, with applications in various fields.

  • Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties and applications.

Uniqueness: this compound is unique due to its specific structural features and the presence of the carboxylic acid and hydrochloride groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-12-5-4-8-2-3-9(11(13)14)6-10(8)7-12;/h2-3,6H,4-5,7H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVNRBGXVHHCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065066-63-8
Record name 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid hydrochloride
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